

# The Advent of Lefamulin: A Semi-Synthetic Pleuromutilin Antibiotic

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A Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Novel Antibacterial Agent

## Introduction

**Lefamulin** (formerly BC-3781) represents a significant advancement in the fight against bacterial infections, particularly community-acquired bacterial pneumonia (CABP). As the first semi-synthetic pleuromutilin antibiotic approved for systemic use in humans, its discovery and development offer a compelling case study in leveraging natural product scaffolds to create novel therapeutics. This technical guide provides an in-depth overview of the discovery of **Lefamulin**, its semi-synthetic origin from the fungal metabolite pleuromutilin, its unique mechanism of action, and the key experimental methodologies that underpinned its development.

## **Discovery and Semi-Synthetic Origin**

The journey to **Lefamulin** began with the discovery of the pleuromutilin class of antibiotics in the 1950s, isolated from the fungus Clitopilus passeckerianus (formerly Pleurotus mutilus).[1][2] While early derivatives found use in veterinary medicine, it was not until the 21st century that a systemically available pleuromutilin for human use was developed.[3] **Lefamulin** emerged from extensive medicinal chemistry efforts to modify the C-14 side chain of the pleuromutilin core, aiming to enhance its antibacterial spectrum and pharmacokinetic properties.[4] The key innovation in **Lefamulin**'s structure is the addition of a 2-(((1R,2R,4R)-4-amino-2-

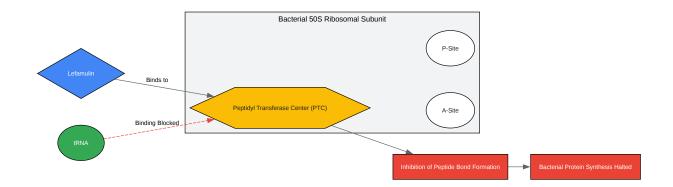


hydroxycyclohexyl)thio)acetyl side chain, which is crucial for its potent activity against a range of respiratory pathogens.[5]

The semi-synthetic pathway from the natural product pleuromutilin to **Lefamulin** is a multi-step process. A critical step in this synthesis involves the activation of the C-22 hydroxyl group of the pleuromutilin core, typically through tosylation, to facilitate the introduction of the novel side chain. This targeted modification of a natural product scaffold is a hallmark of modern drug discovery, enabling the optimization of a molecule's therapeutic potential.

## **Mechanism of Action**

**Lefamulin** exerts its antibacterial effect by inhibiting bacterial protein synthesis.[6] It binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a site of action distinct from many other ribosome-targeting antibiotics.[7] This unique binding mode involves interactions with both the A- and P-sites of the PTC, effectively preventing the proper positioning of transfer RNA (tRNA) and thereby inhibiting peptide bond formation.[7] The tricyclic mutilin core of **Lefamulin** is essential for its binding to the ribosome.[7] This novel mechanism of action is responsible for the low observed rates of cross-resistance with other antibiotic classes.[5]



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Caption: Lefamulin's mechanism of action on the bacterial ribosome.

# **In Vitro Activity**

**Lefamulin** has demonstrated potent in vitro activity against a broad spectrum of pathogens commonly associated with community-acquired bacterial pneumonia. This includes Grampositive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus (including methicillin-resistant strains), as well as atypical pathogens like Mycoplasma pneumoniae, Chlamydophila pneumoniae, and Legionella pneumophila.[7][8] The following tables summarize the minimum inhibitory concentration (MIC) values of **Lefamulin** against key respiratory pathogens from various studies.

Table 1: In Vitro Activity of Lefamulin against

Streptococcus pneumoniae

Study Reference	Number of Isolates	MIC <sub>50</sub> (μg/mL)	MIC <sub>90</sub> (μg/mL)
Mendes et al. (2016) [9]	822	0.12	0.25
Sader et al. (2019)[9]	3,923	0.06	0.12
Zhang et al. (2020) [10]	-	0.125	0.125

# Table 2: In Vitro Activity of Lefamulin against Staphylococcus aureus



Study Reference	Strain Type	Number of Isolates	MIC₅₀ (μg/mL)	MIC <sub>90</sub> (μg/mL)
Sader et al. (2019)[9]	All	2,919	0.06	0.12
Sader et al. (2019)[9]	MRSA	-	0.06	0.12
Zhang et al. (2020)[10]	MRSA	-	≤0.015	0.125
Zhang et al. (2020)[10]	MSSA	-	≤0.015	0.06

**Table 3: In Vitro Activity of Lefamulin against** 

Haemophilus influenzae

Study Reference	Number of Isolates	MIC <sub>50</sub> (μg/mL)	MIC <sub>90</sub> (μg/mL)
Sader et al. (2019)[9]	1,086	0.5	1
Zhang et al. (2020) [10]	-	1	1

## Table 4: In Vitro Activity of Lefamulin against Atypical

**Pathogens** 

Study Reference	Organism	MIC Range (μg/mL)
Zhang et al. (2020)[10]	Mycoplasma pneumoniae	All inhibited at 0.03

# Experimental Protocols Semi-synthesis of Lefamulin: Tosylation of Pleuromutilin

The following protocol is a representative example of the tosylation of pleuromutilin, a key intermediate step in the synthesis of **Lefamulin** and other pleuromutilin derivatives.

Materials:

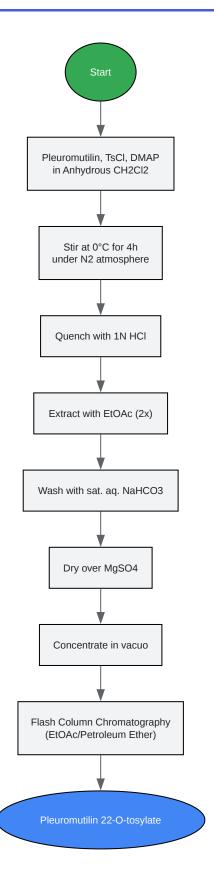


- Pleuromutilin
- p-Toluenesulfonyl chloride (TsCl)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- 1 N Hydrochloric acid (HCl)
- Saturated aqueous Sodium Bicarbonate (NaHCO<sub>3</sub>)
- Magnesium Sulfate (MgSO<sub>4</sub>)
- Ethyl Acetate (EtOAc)
- · Petroleum Ether

#### Procedure:

- A solution of pleuromutilin (1.3 mmol), p-toluenesulfonylchloride (1.6 mmol), and DMAP (3.9 mmol) in anhydrous CH<sub>2</sub>Cl<sub>2</sub> is prepared in a round-bottom flask under a nitrogen atmosphere.[11]
- The reaction mixture is stirred at 0°C for 4 hours.[11]
- The reaction is quenched by the addition of 1 N HCl.[11]
- The aqueous layer is extracted twice with EtOAc.[11]
- The combined organic layers are washed with saturated aqueous NaHCO₃, dried over MgSO₄, and concentrated under reduced pressure.[11]
- The crude product, pleuromutilin 22-O-tosylate, is purified by diol-bonded silica gel flash column chromatography using a gradient of 20–80% EtOAc in petroleum ether.[11]





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Caption: Workflow for the tosylation of pleuromutilin.



## **Antimicrobial Susceptibility Testing: Broth Microdilution**

The in vitro activity of **Lefamulin** is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

#### Materials:

- · Lefamulin and comparator antimicrobial agents
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Lysed horse blood (for S. pneumoniae)
- Haemophilus Test Medium (HTM) (for H. influenzae)
- Bacterial isolates
- 96-well microtiter plates

#### Procedure:

- The broth microdilution method is performed according to the guidelines outlined in CLSI document M07-A11.[10]
- For testing against S. pneumoniae, CAMHB is supplemented with 2.5% to 5% lysed horse blood.[9]
- For H. influenzae, HTM is used.[9]
- Two-fold serial dilutions of Lefamulin and comparator agents are prepared in the appropriate broth in 96-well microtiter plates.
- A standardized bacterial inoculum is prepared and added to each well.
- The plates are incubated under appropriate atmospheric conditions and temperature for a specified period (typically 16-20 hours for most bacteria).
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10]



## **Pharmacokinetics**

**Lefamulin** is available in both intravenous (IV) and oral formulations.[1] After oral administration, it is rapidly absorbed.[7] The plasma protein binding of **Lefamulin** is high, ranging from 94.8% to 97.1%.[7] The drug is primarily metabolized by CYP3A4 and is largely excreted through the gastrointestinal tract.[7] The oral bioavailability is estimated to be around 25%.[7]

Table 5: Kev Pharmacokinetic Parameters of Lefamulin

Parameter	Value	Formulation
Tmax (median)	1.00 h	Intravenous
Tmax (median)	1.76 h	Oral Tablet
Cmax (steady-state)	37.1 mcg/mL	Oral
AUC (steady-state)	49.2 mcg⋅h/mL	Oral
Oral Bioavailability	~25%	-
Protein Binding	94.8% - 97.1%	-
Elimination Half-life	~8 hours	-

# **Clinical Development and Approval**

**Lefamulin** underwent extensive clinical evaluation in Phase 1, 2, and 3 trials. The pivotal LEAP 1 and LEAP 2 (**Lefamulin** Evaluation Against Pneumonia) Phase 3 trials demonstrated the non-inferiority of **Lefamulin** to moxifloxacin, a standard-of-care antibiotic for CABP.[3] Based on the robust data from these trials, **Lefamulin** received approval from the U.S. Food and Drug Administration (FDA) in August 2019 for the treatment of adults with CABP.[1]

### Conclusion

**Lefamulin** stands as a testament to the power of natural product chemistry in addressing the urgent global challenge of antimicrobial resistance. Its semi-synthetic origin from pleuromutilin, coupled with a unique mechanism of action, provides a valuable new therapeutic option for clinicians treating community-acquired bacterial pneumonia. The comprehensive preclinical



and clinical evaluation of **Lefamulin**, from in vitro susceptibility testing to large-scale clinical trials, has established its efficacy and safety profile. As a first-in-class systemic pleuromutilin antibiotic for human use, **Lefamulin** represents a significant and welcome addition to the antibacterial armamentarium.

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